5-Deoxy-D-ribose
Overview
Description
5-Deoxy-D-ribose is a deoxypentose that is aldehydo-D-ribose in which the hydroxy group at position 5 is substituted by a hydrogen . It is functionally related to a D-ribose .
Synthesis Analysis
A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose from D-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .Molecular Structure Analysis
The molecular formula of 5-Deoxy-D-ribose is C5H10O4 . Its molecular weight is 134.13 g/mol . The IUPAC name is (2R,3R,4R)-2,3,4-trihydroxypentanal .Chemical Reactions Analysis
5-Deoxy-D-ribose is involved in several chemical reactions. For instance, 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is an interesting aldolase that catalyzes aldol reactions between two aldehydes . It is the only aldolase next to FSA that has been reported to accept both aldehydes and ketones as donors in an aldol reaction .Physical And Chemical Properties Analysis
5-Deoxy-D-ribose has a molecular weight of 134.13 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 77.8 Ų .Scientific Research Applications
1. Biocatalysis and Whole-Cell Biotransformation in Biomanufacturing
- Summary of the application : 2-Deoxy-D-ribose 5-phosphate aldolase (DERA) is an enzyme that accepts two aldehyde substrates, making it an attractive catalyst for the synthesis of a chiral polyol motif present in several pharmaceuticals, such as atorvastatin and pravastatin .
- Methods of application : The DERA gene was identified, and both the wild-type and a C49M mutant were heterologously expressed in Escherichia coli. The purification protocol was optimized and an initial biochemical characterization was conducted .
- Results or outcomes : Pa DERA displayed fourfold higher specific activity than DERA from E. coli (Ec DERA) and displayed a promising acetaldehyde resistance outside the whole-cell environment .
2. Organic Synthesis and Pharmaceutical Research
- Summary of the application : 1,2,3-Triacetyl-5-deoxy-D-ribose is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals .
- Methods of application : The specific methods of application are not detailed in the source, but it involves organic synthesis procedures .
- Results or outcomes : The outcomes include the successful synthesis of various nucleosides, nucleotides, and pharmaceuticals .
3. Apoptosis Induction
- Summary of the application : 2-Deoxy-D-ribose induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .
- Methods of application : The specific methods of application are not detailed in the source, but it involves biological procedures .
- Results or outcomes : The outcome is the induction of apoptosis in cells .
4. Enzyme Engineering
- Summary of the application : Deoxyribose-5-phosphate aldolases (DERAs) are versatile biocatalysts able to make new C–C bonds. They can be applied in C–C bond formation reactions to produce novel compounds, thus offering a versatile biocatalytic alternative for synthesis .
- Methods of application : Various engineering strategies including structure-based design, directed evolution, and machine learning–guided protein engineering have been employed .
- Results or outcomes : The DERA-based applications range from synthesis of commodity chemicals and flavors to more complicated and high-value pharmaceutical compounds .
5. Organic Synthesis
- Summary of the application : 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is a class I aldolase that offers access to several building blocks for organic synthesis .
- Methods of application : It catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes .
- Results or outcomes : The practical application of DERA as a biocatalyst is limited by its poor tolerance towards industrially relevant concentrations of aldehydes, in particular acetaldehyde .
6. Pharmaceutical Research
- Summary of the application : 5-Deoxy-D-ribose is used in the process for preparing Capecitabine and β-trialkyl carbonate nucleosides .
- Methods of application : The specific methods of application are not detailed in the source, but it involves pharmaceutical procedures .
- Results or outcomes : The outcome is the successful preparation of Capecitabine and β-trialkyl carbonate nucleosides .
7. Enzyme Engineering
- Summary of the application : Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing in nature a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P). DERA enzymes have been found to accept also other types of aldehydes as their donor, and in particular as acceptor molecules .
- Methods of application : Various engineering strategies including structure-based design, directed evolution, and machine learning–guided protein engineering have been employed .
- Results or outcomes : The DERA-based applications range from synthesis of commodity chemicals and flavors to more complicated and high-value pharmaceutical compounds .
8. Organic Synthesis
- Summary of the application : 2-Deoxy-d-ribose-5-phosphate aldolase (DERA) is a class I aldolase that offers access to several building blocks for organic synthesis .
- Methods of application : It catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes .
- Results or outcomes : The practical application of DERA as a biocatalyst is limited by its poor tolerance towards industrially relevant concentrations of aldehydes, in particular acetaldehyde .
9. Pharmaceutical Research
- Summary of the application : 5-Deoxy-D-ribose is used in the process for preparing Capecitabine and β-trialkyl carbonate nucleosides .
- Methods of application : The specific methods of application are not detailed in the source, but it involves pharmaceutical procedures .
- Results or outcomes : The outcome is the successful preparation of Capecitabine and β-trialkyl carbonate nucleosides .
Safety And Hazards
When handling 5-Deoxy-D-ribose, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-MROZADKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxy-D-ribose |
Citations
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